![molecular formula C11H17NO B12315524 4-[(2-Methylpropoxy)methyl]aniline](/img/structure/B12315524.png)
4-[(2-Methylpropoxy)methyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Methylpropoxy)methyl]aniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 4-chloromethyl-2-methylpropoxybenzene with aniline. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the substitution process .
Another method involves the palladium-catalyzed amination of 4-bromo-2-methylpropoxybenzene with aniline. This reaction is performed under mild conditions using a palladium catalyst, such as palladium acetate, and a ligand, such as triphenylphosphine .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process .
化学反応の分析
Types of Reactions
4-[(2-Methylpropoxy)methyl]aniline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation)
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Amino derivatives
Substitution: Nitro, sulfonyl, and halogenated derivatives
科学的研究の応用
4-[(2-Methylpropoxy)methyl]aniline has diverse applications in scientific research:
作用機序
The mechanism of action of 4-[(2-Methylpropoxy)methyl]aniline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to the modulation of cellular processes. The exact mechanism depends on the specific application and the target molecule .
類似化合物との比較
Similar Compounds
3-Methyl-4-(2-methylpropoxy)aniline: Similar structure but with a different substitution pattern on the aniline ring.
2-Methyl-4-(2-methylpropoxy)aniline: Another isomer with the methyl group at a different position.
Uniqueness
4-[(2-Methylpropoxy)methyl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
特性
分子式 |
C11H17NO |
|---|---|
分子量 |
179.26 g/mol |
IUPAC名 |
4-(2-methylpropoxymethyl)aniline |
InChI |
InChI=1S/C11H17NO/c1-9(2)7-13-8-10-3-5-11(12)6-4-10/h3-6,9H,7-8,12H2,1-2H3 |
InChIキー |
UTDSNRHGKAMHRX-UHFFFAOYSA-N |
正規SMILES |
CC(C)COCC1=CC=C(C=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


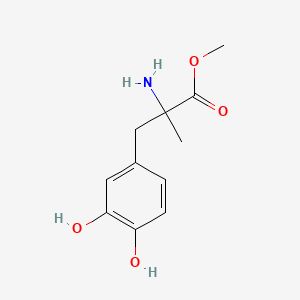
amine](/img/structure/B12315451.png)

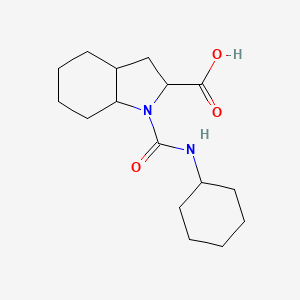

![1-[(1R)-1-azidoethyl]-2-chloro-4-fluorobenzene](/img/structure/B12315475.png)

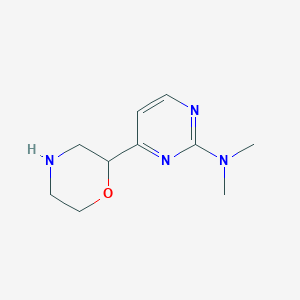
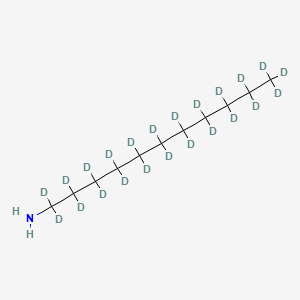
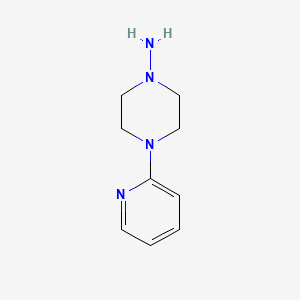
![(1S)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride](/img/structure/B12315512.png)
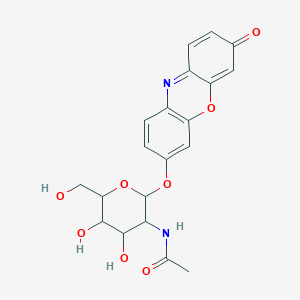
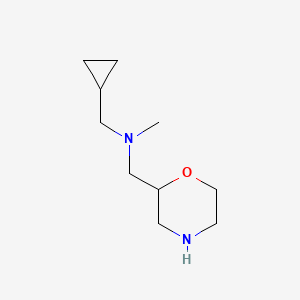
![6-Methyl-1H,2H,3H-pyrrolo[3,2-b]pyridine dihydrochloride](/img/structure/B12315533.png)
